molecular formula C22H18Cl2O B12286404 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene CAS No. 153778-17-7

1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene

Cat. No.: B12286404
CAS No.: 153778-17-7
M. Wt: 369.3 g/mol
InChI Key: UWRMGGWAVBMGAW-DQRAZIAOSA-N
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Description

1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene is a synthetic organic compound known for its unique chemical structure and properties. It is a derivative of clomiphene, a synthetic estrogen agonist-antagonist used in the treatment of infertility . The compound’s molecular formula is C22H18Cl2O, and it has a molecular weight of 369.28 g/mol .

Preparation Methods

The synthesis of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene involves several steps. One common method includes the reaction of 2-chloroethanol with 4-hydroxybenzaldehyde to form 4-(2-chloroethoxy)benzaldehyde. This intermediate is then reacted with 2-chloro-1,2-diphenylethene in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s structural similarity to clomiphene makes it a valuable tool in studying estrogen receptor interactions and hormonal regulation.

    Medicine: Research into its potential therapeutic applications, particularly in reproductive health and hormone-related disorders, is ongoing.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This interaction affects various molecular pathways involved in cell growth, differentiation, and hormonal regulation .

Comparison with Similar Compounds

1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene can be compared to other similar compounds such as:

    Clomiphene: A well-known SERM used in fertility treatments. The primary difference lies in the additional chloroethoxy group in this compound, which may influence its binding affinity and activity.

    Tamoxifen: Another SERM used in breast cancer treatment. While structurally different, both compounds share the ability to modulate estrogen receptor activity.

    Raloxifene: A SERM used in osteoporosis treatment.

Properties

CAS No.

153778-17-7

Molecular Formula

C22H18Cl2O

Molecular Weight

369.3 g/mol

IUPAC Name

1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene

InChI

InChI=1S/C22H18Cl2O/c23-15-16-25-20-13-11-18(12-14-20)21(17-7-3-1-4-8-17)22(24)19-9-5-2-6-10-19/h1-14H,15-16H2/b22-21-

InChI Key

UWRMGGWAVBMGAW-DQRAZIAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)OCCCl

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCCl

Origin of Product

United States

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